molecular formula C15H14ClN7O2S2 B12715507 Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-58-9

Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12715507
CAS No.: 127142-58-9
M. Wt: 423.9 g/mol
InChI Key: NCSVUZFMMVHSLA-DJKKODMXSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of aromatic, nitro, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioamide group: This can be achieved by reacting a suitable amine with carbon disulfide in the presence of a base.

    Introduction of the nitro group: Nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the hydrazide: Reacting hydrazine with an ester or acyl chloride.

    Coupling reactions: Combining the intermediate compounds under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The thioamide group can be reduced to a thiol.

    Substitution: Aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Amines: From the reduction of nitro groups.

    Thiols: From the reduction of thioamides.

    Substituted aromatics: From aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug development: Potential use in the development of new therapeutic agents.

Industry

    Materials science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Similar in structure but with different substituents.

    Hydrazides: Compounds with similar hydrazide functional groups.

    Nitroaromatics: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

127142-58-9

Molecular Formula

C15H14ClN7O2S2

Molecular Weight

423.9 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H14ClN7O2S2/c1-9(12-4-2-3-7-17-12)19-21-15(27)22-20-14(26)18-10-5-6-11(16)13(8-10)23(24)25/h2-8H,1H3,(H2,18,20,26)(H2,21,22,27)/b19-9+

InChI Key

NCSVUZFMMVHSLA-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC=CC=N2

Origin of Product

United States

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